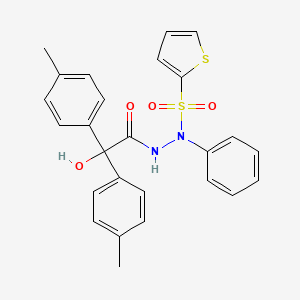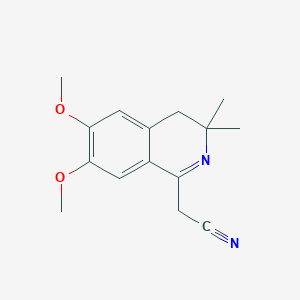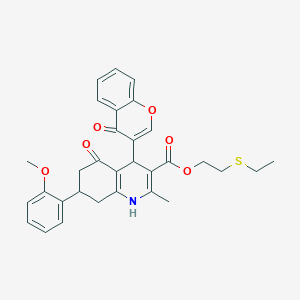![molecular formula C24H18N4O6 B14948636 (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14948636.png)
(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the phenyl ring.
Acrylamide Formation: Reaction of cyano and phenyl groups with acrylamide under controlled conditions.
Coupling Reactions: Use of coupling agents to link the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation may produce corresponding acids or ketones.
Applications De Recherche Scientifique
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes through transcriptional regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE: shares structural similarities with other acrylamide derivatives and nitrophenyl compounds.
Uniqueness
- The presence of both cyano and dinitrophenoxy groups in the same molecule imparts unique chemical and physical properties, distinguishing it from other related compounds.
Propriétés
Formule moléculaire |
C24H18N4O6 |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H18N4O6/c1-15-3-4-16(2)21(11-15)26-24(29)18(14-25)12-17-5-8-20(9-6-17)34-23-10-7-19(27(30)31)13-22(23)28(32)33/h3-13H,1-2H3,(H,26,29)/b18-12+ |
Clé InChI |
VYHGGPUWZUWKSA-LDADJPATSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C#N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)

![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)

![4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one](/img/structure/B14948585.png)

![N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B14948602.png)
![Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B14948607.png)

![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14948612.png)
![2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14948618.png)

